![molecular formula C10H11N3O3 B1413165 2-(2-Azidoethoxy)-5-methylbenzoic acid CAS No. 2096985-51-0](/img/structure/B1413165.png)
2-(2-Azidoethoxy)-5-methylbenzoic acid
Overview
Description
2-(2-Azidoethoxy)-5-methylbenzoic acid, also known as AEMA, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of benzoic acid, with an azido group attached to the ethoxy group of the 2-position. AEMA has been used in a variety of research studies, due to its unique properties.
Scientific Research Applications
1. Biochemical Analysis
2-(2-Azidoethoxy)-5-methylbenzoic acid can be utilized in biochemical analyses. A related compound, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized for determining sulfhydryl groups in biological materials, showing its potential in biochemical assays (Ellman, 1959).
2. Antibiotic Synthesis
This compound has applications in the synthesis of antibiotics. For example, the synthesis of polysubstituted aromatic carboxylic acids, similar to 2-(2-Azidoethoxy)-5-methylbenzoic acid, has been crucial in calichemicin antibiotics production (Laak & Scharf, 1989).
3. Antioxidant Research
Studies on antioxidants like 2,3-dihydrobenzo[b]selenophene-5-ol can be informative for the research on compounds like 2-(2-Azidoethoxy)-5-methylbenzoic acid, considering their potential as antioxidants in biochemical applications (Kumar et al., 2007).
4. Mass Spectrometry
The compound is relevant in mass spectrometry applications. Related research on 2,5-Dihydroxybenzoic acid (DHB) and its use in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF) for oligosaccharides analysis highlights its potential use in advanced analytical techniques (Papac, Wong & Jones, 1996).
5. Nucleotide Synthesis
Research into the synthesis of inosine building blocks for preparing lipophilic oligonucleotides highlights potential applications of 2-(2-Azidoethoxy)-5-methylbenzoic acid in nucleotide synthesis and modification (Köstler & Rosemeyer, 2009).
6. Coordination Polymer Formation
Studies on cobalt complexes with similar aromatic compounds demonstrate the potential of 2-(2-Azidoethoxy)-5-methylbenzoic acid in forming coordination polymers, which can have various applications in materials science (Pedireddi & Varughese, 2004).
properties
IUPAC Name |
2-(2-azidoethoxy)-5-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-7-2-3-9(8(6-7)10(14)15)16-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWKXCDZUTZLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272469 | |
Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azidoethoxy)-5-methylbenzoic acid | |
CAS RN |
2096985-51-0 | |
Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096985-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(2-azidoethoxy)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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